molecular formula C10H15N3O2S B2883498 2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide CAS No. 921820-73-7

2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide

Cat. No. B2883498
CAS RN: 921820-73-7
M. Wt: 241.31
InChI Key: KGQOSWNGANKNED-UHFFFAOYSA-N
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Description

2-Acetamidothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They contain a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This structure is a key part of some clinically used drugs and has been associated with various biological activities .


Synthesis Analysis

While the specific synthesis process for “2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide” is not available, similar compounds are often synthesized through coupling reactions . For example, naphthalene-thiazole hybrids were produced from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with α or β-naphthalenesulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of 2-acetamidothiazole derivatives typically includes a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring in 2-acetamidothiazole derivatives is reactive and can undergo various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-acetamidothiazole derivatives can vary. For example, one similar compound, 2-(2-acetamidothiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide, has a molecular weight of 332.4 g/mol and a topological polar surface area of 141 Ų .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. They are known to inhibit the proliferation of various cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The structural modification of thiazole compounds can lead to the development of potent anticancer agents that may also help in overcoming drug resistance.

Antimicrobial Activity

The thiazole ring is a core structure in many antimicrobial drugs. It has been observed that thiazole derivatives possess significant antibacterial activity, which makes them potential candidates for the development of new antibiotics to combat resistant bacterial strains .

Antiviral Activity

Thiazole derivatives have shown promising results as antiviral agents. Their ability to inhibit viral replication makes them valuable in the research and development of drugs against various viral infections .

Anti-inflammatory Activity

Due to their anti-inflammatory properties, thiazole derivatives are being explored for the treatment of chronic inflammatory diseases. They can potentially be used to develop drugs that provide relief from inflammation with fewer side effects .

Neuroprotective Activity

Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They play a role in the synthesis of neurotransmitters and may help in maintaining the normal functioning of the nervous system .

Antidiabetic Activity

Some thiazole derivatives have been found to exhibit antidiabetic activity. They can be a part of the ongoing research to find more effective treatments for diabetes with minimal adverse effects .

Future Directions

Research into 2-acetamidothiazole derivatives is ongoing, with a focus on developing novel therapeutic agents for a variety of pathological conditions . This includes exploring new synthetic strategies and investigating the compounds’ biological activities .

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-6(2)11-9(15)4-8-5-16-10(13-8)12-7(3)14/h5-6H,4H2,1-3H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQOSWNGANKNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide

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